![molecular formula C10H5F3N2O2S2 B12922827 2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}benzoic acid CAS No. 62616-94-8](/img/structure/B12922827.png)
2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}benzoic acid is a compound that features a trifluoromethyl group attached to a thiadiazole ring, which is further connected to a benzoic acid moiety
準備方法
The synthesis of 2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}benzoic acid typically involves the formation of the thiadiazole ring followed by the introduction of the trifluoromethyl group and subsequent attachment to the benzoic acid moiety. One common synthetic route involves the reaction of 2-aminothiophenol with trifluoroacetic anhydride to form the intermediate, which is then cyclized to produce the thiadiazole ring. The final step involves the coupling of the thiadiazole intermediate with benzoic acid under appropriate reaction conditions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
化学反応の分析
2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or sulfides.
Substitution: The trifluoromethyl group and the thiadiazole ring can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
科学的研究の応用
2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}benzoic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
作用機序
The mechanism of action of 2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to the activation of caspases, which are enzymes that play a crucial role in the process of programmed cell death (apoptosis). The compound’s ability to induce apoptosis in cancer cells makes it a potential candidate for cancer therapy .
類似化合物との比較
Similar compounds to 2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}benzoic acid include:
2-Fluoro-5-(trifluoromethyl)benzoic acid: This compound shares the trifluoromethyl group and benzoic acid moiety but lacks the thiadiazole ring.
1,3,4-Thiadiazole derivatives: These compounds have a similar thiadiazole ring structure and exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
The uniqueness of this compound lies in its combination of the trifluoromethyl group, thiadiazole ring, and benzoic acid moiety, which together contribute to its distinct chemical and biological properties.
特性
CAS番号 |
62616-94-8 |
|---|---|
分子式 |
C10H5F3N2O2S2 |
分子量 |
306.3 g/mol |
IUPAC名 |
2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl]benzoic acid |
InChI |
InChI=1S/C10H5F3N2O2S2/c11-10(12,13)8-14-15-9(19-8)18-6-4-2-1-3-5(6)7(16)17/h1-4H,(H,16,17) |
InChIキー |
VBILXFMEALSHBB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)O)SC2=NN=C(S2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


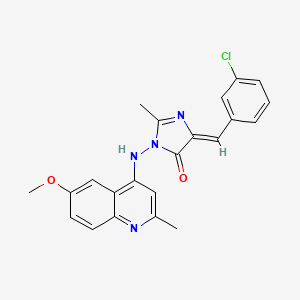


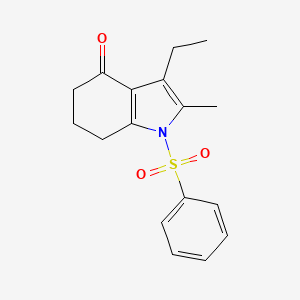
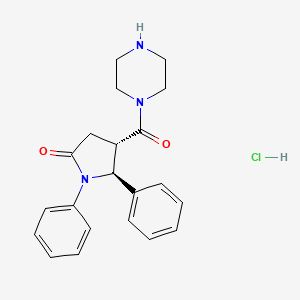
![4-[(Ethylcarbamoyl)amino]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B12922787.png)

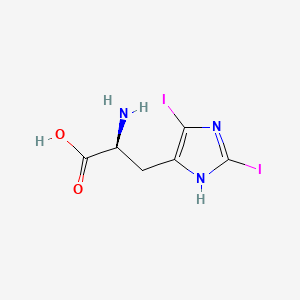

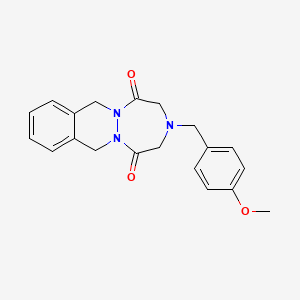
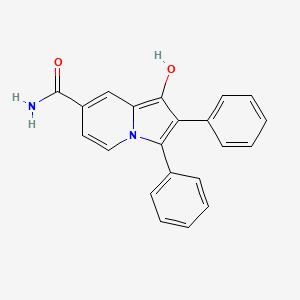
![5,6-Dimethyl-N-[2-(2-methylphenoxy)ethyl]pyrimidin-4-amine](/img/structure/B12922812.png)


